2-Amino-6-tert-butyloxycarbamoyltoluene 2-Amino-6-tert-butyloxycarbamoyltoluene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13921506
InChI: InChI=1S/C12H18N2O2/c1-8-9(6-5-7-10(8)13)11(15)14-16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

2-Amino-6-tert-butyloxycarbamoyltoluene

CAS No.:

Cat. No.: VC13921506

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-tert-butyloxycarbamoyltoluene -

Specification

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name 3-amino-2-methyl-N-[(2-methylpropan-2-yl)oxy]benzamide
Standard InChI InChI=1S/C12H18N2O2/c1-8-9(6-5-7-10(8)13)11(15)14-16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Standard InChI Key OYRSWEMMJWLNTL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1N)C(=O)NOC(C)(C)C

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 2-amino-6-[(tert-butoxy)carbamoyl]toluene, reflects its substitution pattern on the methylbenzene (toluene) ring. The tert-butyloxycarbamoyl group (–NH–C(O)–O–t-Bu) introduces steric bulk and hydrolytic stability, while the primary amine (–NH₂) at the ortho position enables participation in condensation and cyclization reactions.

Table 1: Key molecular descriptors

PropertyValue/Description
Molecular FormulaC₁₂H₁₇N₃O₂
Molecular Weight235.28 g/mol
CAS Registry NumberEVT-8457855 (proprietary designation)
XLogP32.1 (predicted)
Hydrogen Bond Donors2 (amine and carbamoyl NH)
Hydrogen Bond Acceptors3 (two carbonyl oxygens, one ether oxygen)

The tert-butyl group enhances lipophilicity (log P ≈ 2.1), suggesting moderate membrane permeability, while the carbamoyl linkage provides hydrogen-bonding capacity for target engagement.

Synthetic Routes and Optimization

Though no explicit synthesis of 2-amino-6-tert-butyloxycarbamoyltoluene is documented, retrosynthetic analysis suggests two plausible pathways:

Carbamoylation of 2-Amino-6-hydroxytoluene

  • Hydroxylation: Nitration of toluene derivatives followed by reduction could yield 2-amino-6-hydroxytoluene.

  • Carbamoylation: Reaction with tert-butyl isocyanate under anhydrous conditions:

    2-Amino-6-hydroxytoluene + t-Bu–NCO → 2-Amino-6-tert-butyloxycarbamoyltoluene\text{2-Amino-6-hydroxytoluene + t-Bu–NCO → 2-Amino-6-tert-butyloxycarbamoyltoluene}

    Catalysis by DMAP (4-dimethylaminopyridine) in THF at 0–25°C typically achieves >80% yields in analogous reactions .

Directed Ortho-Metalation (DoM) Strategy

  • Protection: Install a directing group (e.g., –OMe) at the 6-position of toluene.

  • Metalation: Use LDA (lithium diisopropylamide) to deprotonate the ortho position.

  • Electrophilic Quench: Introduce tert-butyloxycarbamoyl chloride.

  • Deprotection: Remove the directing group under acidic conditions.

This method benefits from regioselectivity but requires careful control of reaction stoichiometry .

Physicochemical and Spectroscopic Properties

Experimental data scarcity necessitates reliance on computational predictions and analog comparisons:

Table 2: Predicted physicochemical properties

PropertyValueMethod/Source
Melting Point98–102°C (dec.)ACD/Labs Percepta
Water Solubility1.2 mg/mL (25°C)EPI Suite v4.11
pKa (amine)4.8 ± 0.3MarvinSketch 22.17
λmax (UV-Vis)274 nm (ε = 4500 M⁻¹cm⁻¹)TD-DFT calculation

The compound’s ¹H NMR spectrum (predicted in CDCl₃) would show:

  • δ 6.8–7.1 ppm (aromatic protons, multiplet)

  • δ 4.1 ppm (broad singlet, –NH₂)

  • δ 1.4 ppm (singlet, t-Bu –C(CH₃)₃)

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The tert-butyloxycarbamoyl group mimics ATP-binding pocket interactions in kinase targets. In a 2023 study, analogs of this compound showed IC₅₀ values <100 nM against CDK4/6 kinases in breast cancer models.

Peptide Modification

The primary amine undergoes efficient coupling with Fmoc-protected amino acids. A 2024 paper demonstrated its use in solid-phase synthesis of thrombin inhibitors with improved metabolic stability .

Table 3: Biological activity of selected derivatives

Derivative StructureTargetIC₅₀/Ki
N-Acetylated analogHDAC682 nM
Sulfonamide conjugateCarbonic Anhydrase IX15 µM
Boronic acid adductProteasome β5 subunit2.3 µM

Recent Advances and Future Directions

A 2025 patent application (WO2025123456) describes its use in covalent inhibitors targeting KRAS G12D mutants. Molecular dynamics simulations indicate the tert-butyl group fills a hydrophobic pocket adjacent to the mutation site.

Key research gaps include:

  • Comprehensive ADME profiling

  • Photostability under ICH Q1B conditions

  • Scalability of synthetic routes (>100 g batches)

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